N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
Description
This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a fused benzoxazepine core substituted with an allyl group at position 5, two methyl groups at position 3, and a propane-1-sulfonamide moiety at position 5. The oxazepine ring system is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h5,7-8,11,18H,1,6,9-10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXZCUJUDJEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a benzo[b][1,4]oxazepin core. Its molecular formula is with a molecular weight of approximately 370.47 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that N-(5-allyl-3,3-dimethyl-4-oxo...) could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also shown potential in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
Case Study: Apoptosis Induction in HeLa Cells
In a controlled study:
- Cell Treatment : HeLa cells were treated with varying concentrations of the compound (0, 10, 20, 30 µM).
- Assay Method : Flow cytometry was used to assess apoptotic cells.
- Results :
- At 30 µM concentration, apoptosis was observed in approximately 60% of the cells.
- The study concluded that the compound triggers mitochondrial dysfunction leading to cell death.
Anti-inflammatory Properties
N-(5-allyl-3,3-dimethyl...) has been evaluated for anti-inflammatory effects in animal models. It was noted to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
The proposed mechanisms through which N-(5-allyl-3,3-dimethyl...) exerts its biological effects include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It appears to modulate pathways related to apoptosis and inflammation.
- Interaction with Receptors : Potential interaction with specific receptors may play a role in its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Differences
The target compound is compared to two analogs:
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide (CAS 922005-50-3) .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 922049-41-0) .
Table 1: Structural and Molecular Comparison
Implications of Substituent Variations
- Allyl vs.
- Sulfonamide Position (7-yl vs.
- Sulfonamide Chain Differences: The propane-1-sulfonamide in the target compound has a linear chain, while Compound 1’s propane-2-sulfonamide introduces branching, which may reduce metabolic stability.
Research Findings and Limitations
- Physicochemical Data Gaps : Critical parameters (e.g., solubility, logP, pKa) for the target compound and analogs are unavailable in the provided evidence, limiting direct pharmacological comparisons .
- Biological Activity: No experimental data (e.g., IC₅₀, Ki) are provided, though the benzo[b][1,4]oxazepine scaffold is associated with kinase inhibition and anti-inflammatory activity in literature .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
